molecular formula C10H11N3O4 B11070237 4-(Ethoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

4-(Ethoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11070237
M. Wt: 237.21 g/mol
InChI Key: GWWQBHBLBPEILP-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate, followed by nitration and subsequent cyclization to form the desired pyridine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

4-(Ethoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Ethoxymethyl)phenol: Similar in structure but lacks the nitro and cyano groups.

    5-Ethoxymethylfurfural: Shares the ethoxymethyl group but has a different core structure.

    2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent in organic synthesis, similar in functional group but different in overall structure.

Uniqueness

4-(Ethoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro and cyano groups, along with the pyridine ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

4-(ethoxymethyl)-6-methyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H11N3O4/c1-3-17-5-8-7(4-11)10(14)12-6(2)9(8)13(15)16/h3,5H2,1-2H3,(H,12,14)

InChI Key

GWWQBHBLBPEILP-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C(=O)NC(=C1[N+](=O)[O-])C)C#N

Origin of Product

United States

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